2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine
Overview
Description
“2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The reaction yields can be as high as 94% .Scientific Research Applications
Antitubercular Activity
Research has highlighted the modification of isoniazid (INH) structures with N-substituted 1,3,4-oxadiazole derivatives, demonstrating significant in vitro anti-tubercular activity against multiple strains of Mycobacterium tuberculosis, including INH-resistant non-tuberculous mycobacteria. These findings suggest potential pathways for the development of new anti-TB compounds (Asif, 2014).
Broad Pharmacological Potential
The structural features of the 1,3,4-oxadiazole ring facilitate effective binding with enzymes and receptors, contributing to a wide range of bioactivities. This includes applications in anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral therapies, among others, highlighting the compound's versatility in drug development (Verma et al., 2019).
Synthetic and Pharmacological Progress
Recent studies have further elaborated on the synthesis and pharmacological benefits of 1,3,4-oxadiazole derivatives, confirming their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The ongoing research underscores the importance of oxadiazole as a biologically active unit in various compounds (Wang et al., 2022).
Biological Roles and Synthesis
The synthesis of 1,3,4-oxadiazole derivatives and their significant biological roles, including new methodologies for their preparation, have been explored. These compounds continue to show promise in the treatment of numerous diseases, indicating their crucial role in the discovery of new medicinal species (Nayak & Poojary, 2019).
Metal-Ion Sensing Applications
1,3,4-Oxadiazoles are also recognized for their applications beyond pharmacology, including in material science and organic electronics. Their properties make them suitable as potential chemosensors for metal ions, attributed to their high photoluminescent quantum yield, thermal and chemical stability, and effective coordination sites (Sharma et al., 2022).
Future Directions
Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, have shown promising results in various fields such as medicinal chemistry and material science . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and studying their mechanisms of action in more detail.
properties
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGOQVMKNGIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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